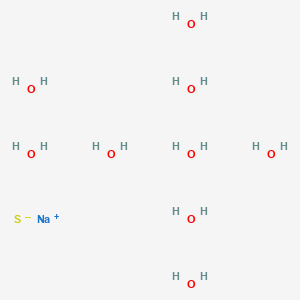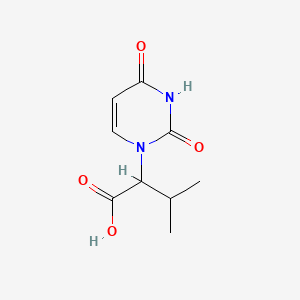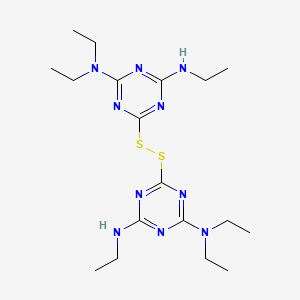
1,3,5-Triazine-2,4-diamine, 6,6'-dithiobis[N,N,N'-triethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine, 6,6’-dithiobis[N,N,N’-triethyl- is a complex organic compound belonging to the triazine family This compound is characterized by its triazine ring structure, which is a six-membered ring containing three nitrogen atoms at alternating positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6,6’-dithiobis[N,N,N’-triethyl- typically involves the reaction of 1,3,5-triazine-2,4-diamine with a dithiobis reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6,6’-dithiobis[N,N,N’-triethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The triazine ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazine derivatives.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 6,6’-dithiobis[N,N,N’-triethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6,6’-dithiobis[N,N,N’-triethyl- involves its interaction with specific molecular targets and pathways. The compound’s dithiobis group can form disulfide bonds with thiol-containing biomolecules, affecting their structure and function. Additionally, the triazine ring can interact with nucleophilic sites in enzymes and proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-chloro-: A similar compound with a chloro substituent instead of the dithiobis group.
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-: Contains methoxy and diethylamine substituents.
Propazine: Another triazine derivative with isopropylamino groups.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6,6’-dithiobis[N,N,N’-triethyl- is unique due to its dithiobis group, which imparts distinct chemical reactivity and potential applications. The presence of triethylamine substituents further enhances its solubility and interaction with various chemical and biological systems.
Properties
CAS No. |
24831-41-2 |
|---|---|
Molecular Formula |
C18H32N10S2 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
6-[[4-(diethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]disulfanyl]-2-N,2-N,4-N-triethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H32N10S2/c1-7-19-13-21-15(27(9-3)10-4)25-17(23-13)29-30-18-24-14(20-8-2)22-16(26-18)28(11-5)12-6/h7-12H2,1-6H3,(H,19,21,23,25)(H,20,22,24,26) |
InChI Key |
YJMUGCWPZVMLMP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SSC2=NC(=NC(=N2)N(CC)CC)NCC)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



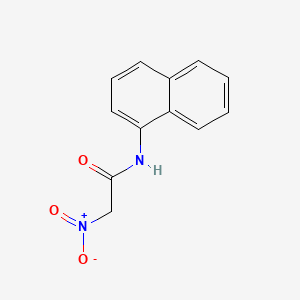

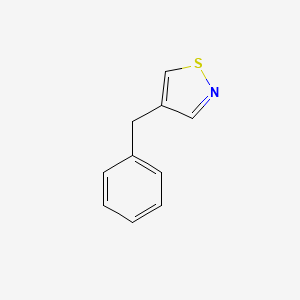


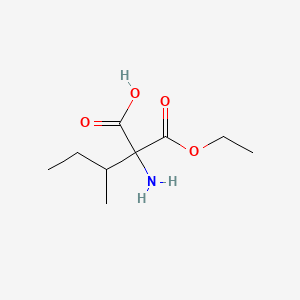
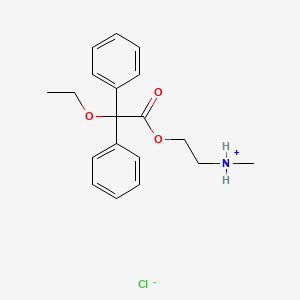
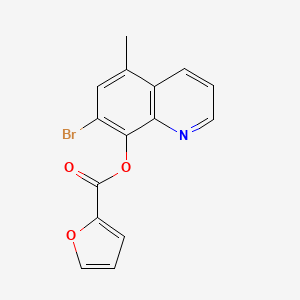
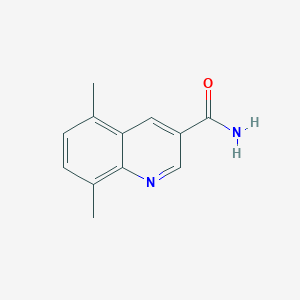
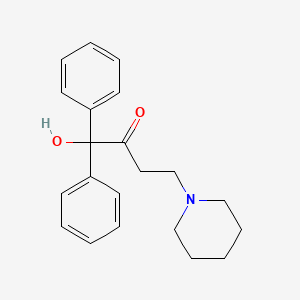
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium chloride](/img/structure/B13745890.png)
